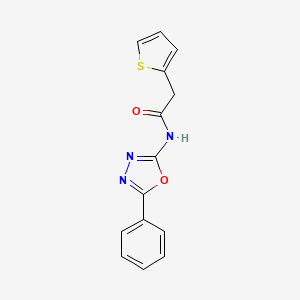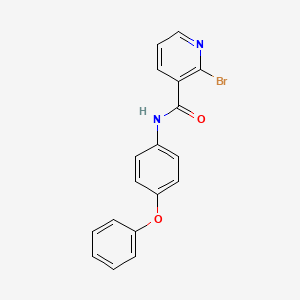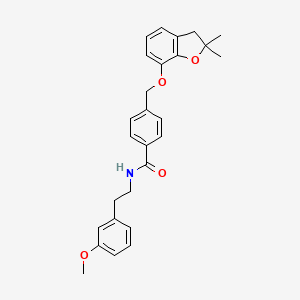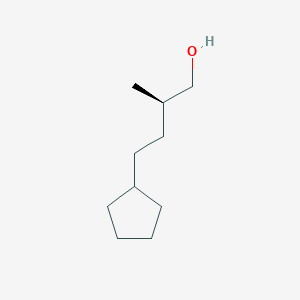
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H11N3O2S and its molecular weight is 285.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide possess significant antimicrobial properties. For instance, a study by Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were found to be active against selected microbial species, indicating their potential for further biological screening and application trials (Gul et al., 2017). Parikh and Joshi (2014) also reported that derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole showed potent antimicrobial properties against a broad panel of bacterial and fungal strains, highlighting the impact of the fluorine atom in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).
Antitumor and Anticancer Activity
Several studies have focused on the antitumor and anticancer potential of 1,3,4-oxadiazole derivatives. For example, Nath et al. (2021) designed and synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, evaluating them for anticonvulsant activities, which indirectly suggests their utility in pharmacological research, including cancer (Nath et al., 2021). Abu-Melha (2021) conducted a study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, showcasing its potential anticancer screening against breast cancer cell lines, thus underscoring the compound's versatility in cancer research (Abu-Melha, 2021).
Anti-inflammatory Activity
The anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been documented as well. Nargund et al. (1994) synthesized various 5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles, which possessed anti-inflammatory activity, demonstrating the therapeutic potential of these compounds in treating inflammation (Nargund et al., 1994).
Other Pharmacological Evaluations
Additionally, the pharmacological evaluation of 1,3,4-oxadiazole and its derivatives extends into areas such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Faheem (2018) focused on the computational and pharmacological potential of these derivatives, highlighting their binding and inhibitory effects in various assays, which opens up further avenues for research and application in medical science (Faheem, 2018).
特性
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-12(9-11-7-4-8-20-11)15-14-17-16-13(19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESAUDJNIYRNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)


![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)

![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)
![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)

![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)
![N-(2,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2452935.png)
![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)

